![molecular formula C21H20N4O3 B2520038 Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 681470-89-3](/img/structure/B2520038.png)
Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition can lead to significant alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression, a biochemical pathway crucial for cell proliferation . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to cell death or apoptosis .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, similar compounds have demonstrated good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM . This suggests that the compound may have favorable bioavailability.
Result of Action
The result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the induction of apoptosis and alteration of cell cycle progression .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are largely due to its triazole nucleus, which is capable of binding in the biological system with a variety of enzymes and receptors This allows the compound to interact with various biomolecules and participate in numerous biochemical reactions
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact cellular processes influenced by this compound and the mechanisms through which it exerts these effects remain to be determined.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biologische Aktivität
Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H20N4O2
- Molecular Weight : 360.4091 g/mol
- CAS Number : 681471-86-3
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives containing the triazolo-pyrimidine scaffold have shown promising results in inhibiting tumor cell proliferation. In vitro assays demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating effective cytotoxicity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT-116 | 8.5 |
Compound B | HePG-2 | 12.3 |
Compound C | MCF-7 | 10.0 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit key inflammatory pathways, including the NF-kB signaling pathway. In a study assessing various derivatives, this compound showed significant inhibition of LPS-induced inflammation in macrophage models.
Anticonvulsant Activity
In preclinical models of epilepsy, compounds with similar structures demonstrated anticonvulsant effects. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels. For example, a related compound exhibited an ED50 value of 84.9 mg/kg in the Maximal Electroshock (MES) test.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:
- EGFR-TK Inhibition : Similar compounds have been identified as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in tumor growth and survival.
- MAPK Pathway Modulation : The compound may influence mitogen-activated protein kinases (MAPKs), which are involved in cellular responses to stress and inflammation.
Case Studies
- Study on Antitumor Effects : A recent investigation into triazole derivatives revealed that this compound significantly reduced cell viability in HCT-116 and MCF-7 cell lines compared to controls.
- Anti-inflammatory Research : In a model of acute inflammation induced by LPS in mice, administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Eigenschaften
IUPAC Name |
methyl 5-methyl-7-(2-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14-18(20(26)27-2)19(25-21(24-14)22-13-23-25)16-10-6-7-11-17(16)28-12-15-8-4-3-5-9-15/h3-11,13,19H,12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKXVFQLRBFISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.